4-Chloro-6-methoxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZQWTXWGPFHST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239439 |

Source

|

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93490-31-4 |

Source

|

| Record name | 4-Chloro-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 4-Chloro-6-methoxyindole?

An In-depth Technical Guide to 4-Chloro-6-methoxyindole

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a halogenated indole that has garnered scientific interest due to its natural occurrence and potential as a synthetic building block. As a Senior Application Scientist, my objective is to provide a comprehensive technical overview for researchers, chemists, and drug development professionals, bridging the gap between foundational chemical data and practical application. We will explore its core properties, spectroscopic signature, reactivity, and its implications in biological contexts, grounded in established scientific literature.

Molecular Structure and Physicochemical Profile

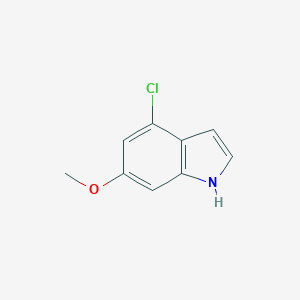

This compound is a disubstituted indole with a chlorine atom at position 4 and a methoxy group at position 6 of the bicyclic aromatic system. This substitution pattern dictates its electronic properties and reactivity.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93490-31-4 | [1][2] |

| Molecular Formula | C₉H₈ClNO | [1][3] |

| Molecular Weight | 181.62 g/mol | [1][3] |

| Appearance | Off-white crystalline solid | [4] |

| Melting Point | 87 °C (188.6 °F) | [4] |

| Storage Conditions | Store at 4°C in a dry, well-ventilated place | [2][5] |

| SMILES | COc1cc(c2cc[nH]c2c1)Cl | [3] |

| InChIKey | ROZQWTXWGPFHST-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The data for this compound are primarily derived from mass spectrometry, often coupled with gas chromatography.

Mass Spectrometry (MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is the principal technique used for the identification of this compound, particularly in complex matrices like food samples.[6]

-

Electron Impact (EI) Ionization: The EI mass spectra of this compound and its isomer, 6-chloro-4-methoxyindole, are quite similar, necessitating chromatographic separation for unambiguous identification.[6]

-

Chemical Ionization (CI): Both positive (PICI) and negative (NICI) chemical ionization techniques have been employed. In NICI mode, the major fragment ion observed is m/z 35, corresponding to the chlorine anion ([Cl]⁻), which is a characteristic feature.[6]

-

Predicted Data: Computational tools predict a monoisotopic mass of 181.02943 Da. Predicted collision cross-section (CCS) values are available for various adducts, such as [M+H]⁺ (133.3 Ų) and [M-H]⁻ (136.1 Ų), which can aid in identification in high-resolution mass spectrometry workflows.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, published spectra for this compound were not found in the initial search, the expected ¹H and ¹³C NMR signals can be predicted based on its structure and general principles of indole chemistry.

-

¹H NMR: Protons on the indole ring would appear in the aromatic region (approx. 6.5-7.5 ppm). The N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The methoxy group protons would be a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the 100-140 ppm range. The carbon bearing the methoxy group and the carbon bearing the chlorine atom would have their chemical shifts significantly influenced by these substituents.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present. For this compound, characteristic absorption bands would include:

-

N-H Stretch: A sharp peak around 3400-3500 cm⁻¹, characteristic of the indole N-H group.

-

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methoxy C-H stretch would be just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group, typically found in the 1200-1275 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 1000-1100 cm⁻¹, corresponding to the aryl-chloride bond.

Reactivity and Synthetic Considerations

The reactivity of this compound is governed by the interplay of the indole nucleus and its substituents. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack. However, the positions of substitution are directed by the existing groups.

-

Substituent Effects: The methoxy group at C6 is an activating, ortho-para directing group, increasing electron density within the benzene portion of the ring. The chlorine atom at C4 is a deactivating, ortho-para directing group. These combined effects influence the regioselectivity of further functionalization, such as electrophilic substitution, which typically occurs at the C3 position of the pyrrole ring.

-

Role in Synthesis: Halogenated indoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the C-Cl bond can be functionalized to form new C-C, C-N, or C-O bonds. This makes this compound a useful starting material for building more complex molecular architectures.[8]

General Synthetic Pathway

A common route to substituted indoles is the Leimgruber-Batcho indole synthesis, which involves the condensation of a nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.

Caption: General workflow for Leimgruber-Batcho indole synthesis.

This pathway is highly versatile for producing a wide range of substituted indoles and represents a plausible method for the laboratory-scale synthesis of this compound.[9][10]

Applications and Biological Significance

This compound is most notably recognized as a naturally occurring compound with significant biological implications.

-

Natural Occurrence and Promutagenicity: It has been identified as a naturally occurring promutagen in Fava beans (Vicia faba).[1][6] A promutagen is a substance that can be converted into a mutagen through metabolic processes. Its presence in this food source has been linked to incidents of gastric cancer, highlighting its toxicological relevance.[6]

-

Intermediate in Drug Discovery: The indole core is a cornerstone in medicinal chemistry.[11] Halogenated and methoxy-substituted heterocycles are frequently used as intermediates in the synthesis of pharmacologically active compounds.[12][13] The chloro-substituent can serve as a synthetic handle for introducing further molecular diversity and can also enhance binding affinity to biological targets through halogen bonding.[8][14] Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.

Safety and Handling

Adherence to proper safety protocols is essential when working with this compound. The following information is synthesized from available Safety Data Sheets (SDS).[4][5]

-

General Precautions: Handle only in a well-ventilated area or under a chemical fume hood.[5] Avoid the formation and inhalation of dust.[4] Prevent contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]

-

-

Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Ensure the area is well-ventilated.

Experimental Protocol: GC/MS Analysis

The following is a representative protocol for the identification of this compound in a sample matrix, based on established analytical methods.[6]

Objective: To identify and confirm the presence of this compound using Gas Chromatography/Mass Spectrometry (GC/MS).

Materials:

-

Sample for analysis (e.g., extract from a food product)

-

This compound reference standard

-

Appropriate solvents (e.g., ethyl acetate, petroleum ether)

-

Gas chromatograph coupled to a mass spectrometer (e.g., equipped with an EI source)

-

Capillary GC column (e.g., DB-5MS or similar)

Procedure:

-

Sample Preparation: a. Perform a solvent extraction suitable for the sample matrix. For nonfatty foods, a standard multiresidue procedure with a solvent like ethyl acetate is appropriate. b. Concentrate the extract to a known volume. c. If necessary, perform a cleanup step, such as column chromatography on Florisil, to remove interfering substances. This compound typically elutes in a 15% ethyl ether/petroleum ether fraction.[6]

-

Instrument Setup: a. Install a DB-5MS capillary column (or equivalent non-polar column) in the GC. b. Set the GC oven temperature program. A typical program might be: initial temperature of 100°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. c. Set the injector temperature to 250°C and the transfer line temperature to 280°C. d. Use helium as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min). e. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) in Electron Impact (EI) mode.

-

Analysis: a. Inject 1 µL of the prepared sample extract into the GC. b. Acquire the data (total ion chromatogram and mass spectra). c. For positive identification, inject a 1 µL solution of the this compound reference standard under the same conditions.

-

Data Interpretation: a. Compare the retention time of any peak of interest in the sample chromatogram with the retention time of the reference standard. b. Compare the mass spectrum of the peak of interest with the mass spectrum of the reference standard. The fragmentation pattern should match. c. Confirm the presence of the molecular ion (m/z 181) and other characteristic fragments.

Caption: Workflow for the GC/MS analysis of this compound.

References

-

Cairns, T., Siegmund, E. G., & Luke, M. A. (1993). Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: this compound. Journal of AOAC International, 76(5), 1133–1139.

-

ECHEMI. (2019). This compound SDS.

-

Global Substance Registration System (GSRS). This compound.

-

Fisher Scientific. (2024). Safety Data Sheet for 4-Chloro-6-methoxy-1H-indole.

-

ECHEMI. 4-CHLORO-6-METHOXYQUINOLINE SDS.

-

ECHEMI. 6-Chloro-4-methoxyindole Formula.

-

Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol SDS.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

Santa Cruz Biotechnology, Inc. 4-Chloro-6-methoxy Indole.

-

ChemicalBook. 4-Methoxyindole synthesis.

-

Royal Society of Chemistry. Supporting Information.

-

PubChemLite. This compound (C9H8ClNO).

-

Royal Society of Chemistry. Supporting Information.

-

United States Biological. 4-Chloro-6-methoxy indole.

-

Royal Society of Chemistry. Supporting Information.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research.

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press.

-

PubChem. 4-Chloro-6,7-dimethoxyquinoline.

-

Sigma-Aldrich. 4-Methoxyindole.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.

-

Guidechem. (2020). How to Prepare 4-Chloro-6,7-dimethoxyquinazoline?

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.

-

MDPI. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.

-

Thermo Fisher Scientific. 4-Methoxyindole, 99%.

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.

-

Benchchem. Reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.

-

ECHEMI. This compound Formula.

-

Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Reva, I., et al. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Physical Chemistry Chemical Physics, 18(15), 10048-10059.

-

Sahoo, M., & Panigrahi, M. K. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(45), 29283-29302.

-

Pardo, M., et al. (2010). Photochemistry of 4-chlorophenol and 4-chloroanisole adsorbed on MFI zeolites: supramolecular control of chemoselectivity and reactive intermediate dynamics. Organic Letters, 12(13), 3062–3065.

-

Al-Warhi, T., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(11), 3295.

-

Reva, I., et al. (2016). Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. Physical Chemistry Chemical Physics, 18(15), 10048-10059.

-

GoldBio. 4-Methoxyindole.

-

Southern Illinois University. Mass Spectrometry Facility - Instrumentation.

-

ChemicalBook. 4-CHLORO-2-METHOXYPHENOL(16766-30-6) 1H NMR spectrum.

-

ChemicalBook. 4'-METHOXYCHALCONE(959-23-9) IR Spectrum.

-

ChemicalBook. 4-Chloro-2-methoxybenzoic acid(57479-70-6) 1H NMR spectrum.

-

SpectraBase. 4-Chloro-6,7-dimethoxyquinazoline.

-

PubChem. 4-Chloroanisole.

-

Hinz, F. I., et al. (2018). Mass spectrometry in organic and bio‐organic catalysis: Using thermochemical properties to lend insight into mechanism. Journal of Mass Spectrometry, 53(12), 1187-1197.

-

SciELO. (2024). Antileishmanial Potential and Chemical Characterization of the Hydroalcoholic Extract Obtained from Lantana caatingensis Moldenke (Verbenaceae).

-

Harrick Scientific Products, Inc. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY.

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. fishersci.fr [fishersci.fr]

- 5. echemi.com [echemi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. drughunter.com [drughunter.com]

- 14. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Chloro-6-methoxyindole: Structure, Stereochemistry, and Synthetic Strategy

Abstract: 4-Chloro-6-methoxyindole is a substituted indole of significant interest due to its natural occurrence and the pharmacological importance of the indole scaffold. This guide provides a detailed examination of its molecular structure, physicochemical properties, and stereochemical nature. A robust, field-proven synthetic route via the Leimgruber-Batcho methodology is proposed, complete with mechanistic rationale and a step-by-step protocol. Furthermore, this document outlines the analytical techniques essential for structural confirmation, presenting both experimental and predicted spectroscopic data. Intended for researchers and professionals in drug development, this paper synthesizes foundational chemistry with practical application, serving as an authoritative resource on this specific heterocyclic compound.

Part 1: Molecular Structure & Physicochemical Properties

This compound is a bicyclic aromatic heterocycle. Its core is an indole nucleus, which consists of a fused benzene and pyrrole ring. The structure is further functionalized with a chlorine atom at the C4 position and a methoxy group (-OCH₃) at the C6 position of the benzene ring.

The strategic placement of the chloro and methoxy groups significantly influences the molecule's electronic properties and metabolic stability. The methoxy group is an electron-donating group, which can impact the reactivity of the aromatic system, while the chloro group, an electron-withdrawing but ortho-para directing halogen, plays a crucial role in modulating lipophilicity and binding interactions in biological systems.[1] These substitutions are common tactics in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Chemical Structure Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized for quick reference. This data is critical for experimental design, including solvent selection, purification, and formulation.

| Property | Value | Source |

| CAS Number | 93490-31-4 | [2][3][4] |

| Molecular Formula | C₉H₈ClNO | [5] |

| Molecular Weight | 181.62 g/mol | [5] |

| Monoisotopic Mass | 181.02943 Da | [5] |

| InChIKey | ROZQWTXWGPFHST-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC1=CC2=C(C=CN2)C(=C1)Cl | [5] |

| XLogP3 (Predicted) | 2.6 | [5] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 1 (the indole N-H) | |

| Hydrogen Bond Acceptors | 2 (the methoxy oxygen and the nitrogen) |

Part 2: Stereochemical Analysis

A rigorous understanding of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different biological activities.

This compound is an achiral molecule. [6] This is a definitive structural feature that simplifies its chemical synthesis and characterization, as there is no need for chiral separation or stereoselective synthesis.

The achirality of the molecule can be explained by analyzing its symmetry and constituent atoms:

-

Absence of Stereocenters: A stereocenter (or chiral center) is typically a carbon atom bonded to four different substituent groups. In the structure of this compound, no such carbon atom exists. All sp³ hybridized carbons (only the methoxy methyl group) are bonded to identical hydrogen atoms. All sp² hybridized carbons within the aromatic rings lie in a plane and are not potential stereocenters.

-

Planarity: The core indole ring system is planar. The substituents (Cl, OCH₃) lie in the same plane as the ring system. This inherent planarity leads to a plane of symmetry that bisects the molecule, rendering it superimposable on its mirror image.

Therefore, this compound does not exhibit optical activity and exists as a single, achiral compound. There are no enantiomers or diastereomers associated with this structure.

Part 3: Synthesis and Mechanistic Rationale

While several methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis is an exceptionally effective and industrially scalable method for producing indoles unsubstituted at the C2 and C3 positions.[6][7] It offers high yields under mild conditions and avoids the often harsh acidic environments of methods like the Fischer synthesis. A plausible synthesis for this compound using this approach is detailed below.

The proposed starting material is 1-chloro-5-methoxy-3-methyl-2-nitrobenzene . The synthesis proceeds in two main stages: enamine formation followed by reductive cyclization.

Proposed Synthetic Workflow

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-1-(2-(4-chloro-2-methoxy-6-nitrophenyl)vinyl)pyrrolidine (Intermediate Enamine)

-

To a solution of 1-chloro-5-methoxy-3-methyl-2-nitrobenzene (1.0 eq) in 10 volumes of anhydrous Dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure enamine intermediate, typically an intensely colored solid.

-

Causality: The methyl group ortho to the nitro group is sufficiently acidic to be deprotonated under the reaction conditions. DMFDMA and pyrrolidine react to form a more reactive aminal acetal, which then condenses with the deprotonated nitrotoluene derivative to form the stable, conjugated enamine. Pyrrolidine is often used as it leads to faster reaction times compared to using only the dimethylamine from DMFDMA.[6]

Step 2: Synthesis of this compound (Reductive Cyclization)

-

Dissolve the intermediate enamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (20 volumes).

-

Carefully add a catalytic amount of Raney Nickel (approx. 5-10% w/w) to the solution under a nitrogen atmosphere.

-

Heat the suspension to a gentle reflux (approx. 40-50 °C).

-

Add hydrazine hydrate (85% solution, 1.5-2.0 eq) dropwise to the heated mixture. Vigorous gas evolution (N₂) will be observed. Caution: This step is highly exothermic and generates flammable hydrogen gas in situ. Ensure proper ventilation and temperature control.

-

Maintain the reflux for 1-2 hours after the addition is complete, or until TLC/LC-MS indicates the disappearance of the intermediate.

-

Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with the reaction solvent.

-

Evaporate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.

-

Causality & Self-Validation: The Raney Nickel catalyzes the reduction of the nitro group to an amine. Hydrazine serves as the hydrogen source in this transfer hydrogenation.[6] The newly formed amine then undergoes a spontaneous intramolecular cyclization onto the enamine double bond. This is followed by the elimination of pyrrolidine, which is driven by the formation of the highly stable aromatic indole ring.[8] The final product's purity can be validated by its sharp melting point and the spectroscopic data outlined in Part 4, confirming the success of the cyclization and purification.

Part 4: Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of standard analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. For this compound, Electron Ionization (EI) is a suitable method.

-

Expected Data: The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), an [M+2]⁺ peak at m/z 183 with roughly one-third the intensity of the M⁺ peak is a definitive signature of a monochlorinated compound.[5]

-

Experimental Data: The EI mass spectrum of this compound has been reported and shows characteristic fragments. The spectrum displays the expected molecular ion cluster at m/z 181/183. The base peak is observed at m/z 166, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment appears at m/z 138, resulting from the subsequent loss of a carbonyl group ([M-CH₃-CO]⁺).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Predicted): (400 MHz, CDCl₃)

-

δ ~8.1-8.3 ppm (br s, 1H): The N-H proton of the indole ring. The signal is typically broad.

-

δ ~7.2-7.4 ppm (m, 1H): The C2-H proton, appearing as a multiplet due to coupling with N-H and C3-H.

-

δ ~7.0 ppm (d, J ≈ 2 Hz, 1H): The C7-H proton, appearing as a doublet.

-

δ ~6.8 ppm (d, J ≈ 2 Hz, 1H): The C5-H proton, appearing as a doublet.

-

δ ~6.6-6.7 ppm (m, 1H): The C3-H proton.

-

δ ~3.9 ppm (s, 3H): The methoxy (-OCH₃) protons, appearing as a sharp singlet.

-

-

¹³C NMR Spectroscopy (Predicted): (101 MHz, CDCl₃)

-

δ ~152 ppm: C6 (carbon attached to the methoxy group).

-

δ ~138 ppm: C7a.

-

δ ~125-130 ppm: C2, C3a.

-

δ ~115-120 ppm: C4, C7.

-

δ ~100-105 ppm: C3, C5.

-

δ ~56 ppm: The methoxy (-OCH₃) carbon.

-

General Characterization Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9][10] For high-resolution mass spectrometry (HRMS), prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

-

Acquire mass spectra using a GC-MS system with an EI source or an LC-MS system with an ESI source for HRMS data.[11]

-

-

Data Analysis: Compare the acquired spectra with the predicted data. The presence of the correct molecular ion with the characteristic chlorine isotope pattern in the MS, along with the expected proton and carbon signals in the NMR spectra, provides unambiguous confirmation of the this compound structure.

Part 5: Applications and Biological Significance

This compound is not merely a synthetic curiosity; it has been identified in nature and holds relevance for drug discovery professionals.

-

Natural Occurrence and Promutagenic Activity: This compound has been identified as a naturally occurring promutagen found in imported fava beans (Vicia faba).[5] Its presence has been linked to incidents of gastric cancer, making it a compound of interest in toxicology and food safety research. A promutagen is a substance that can be converted into a mutagen through metabolic processes.

-

Scaffold for Drug Discovery: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory drug Indomethacin and the antimigraine triptan class of drugs.[12]

-

Role of Substituents: The chloro and methoxy groups are critical functional handles for modifying a molecule's properties.

-

Chlorine: Often enhances metabolic stability by blocking sites of oxidation and can improve membrane permeability and binding affinity through favorable hydrophobic and halogen-bonding interactions.

-

Methoxy Group: Can improve solubility and metabolic properties. It is a common feature in naturally derived drugs and serves as a valuable tool for optimizing ligand-target interactions and ADME (absorption, distribution, metabolism, and excretion) characteristics.

-

The specific substitution pattern of this compound makes it a valuable building block or a fragment for the synthesis of more complex, biologically active molecules targeting a wide range of therapeutic areas.

References

-

Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221.

- Cairns, T., Siegmund, E. G., & Rader, B. R. (1988). Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: this compound. Journal of the Association of Official Analytical Chemists, 71(4), 807–811.

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

CP Lab Safety. (n.d.). This compound. Retrieved January 9, 2024, from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

- Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review of the Original and Interrupted Fischer Indole Syntheses.

-

Ferreira, L. G., et al. (2022). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 65(7), 5664–5681. Available from: [Link]

-

Gerasimov, I. S., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. Available from: [Link]

-

Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 788-794. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124511, this compound. Retrieved January 9, 2024, from [Link].

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 9, 2024, from [Link]

-

University of Victoria. (n.d.). Handling considerations for the mass spectrometry of reactive organometallic compounds. Retrieved January 9, 2024, from [Link]

Sources

- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS 93490-31-4: 4-Chloro-6-methoxy Indole | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 4-Chloro-6-methoxyindole Derivatives: A Technical Guide to Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific derivative, 4-Chloro-6-methoxyindole, presents a unique chemical framework with significant potential for therapeutic intervention across a spectrum of diseases. This guide provides an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold, grounded in current scientific literature and field-proven insights. We will delve into the primary anticancer targets, including the well-established tubulin-microtubule system, as well as emerging opportunities in kinase and topoisomerase inhibition. Furthermore, this document will explore the potential of these derivatives in modulating pathways central to neurodegenerative and inflammatory diseases. Each section is designed to be a self-validating system, providing not just detailed, step-by-step experimental protocols for target validation, but also the causal scientific reasoning behind methodological choices. Visual diagrams of key pathways and experimental workflows are provided to enhance understanding and application.

Introduction: The this compound Scaffold - A Privileged Starting Point

The this compound scaffold combines key structural features that are frequently associated with potent biological activity. The indole ring itself is a key component of many natural and synthetic compounds with diverse therapeutic applications.[1] The electron-withdrawing nature of the chlorine atom at the 4-position and the electron-donating methoxy group at the 6-position create a unique electronic distribution that can significantly influence binding affinity and selectivity for various biological targets.[2][3] This guide will systematically explore the therapeutic landscape for derivatives built upon this promising core.

Premier Therapeutic Target: Disruption of Microtubule Dynamics in Oncology

A substantial body of evidence points to the disruption of microtubule dynamics as a primary mechanism of action for indole derivatives in cancer therapy.[4] These compounds frequently act as antimitotic agents by binding to tubulin, the fundamental protein subunit of microtubules, thereby interfering with the dynamic instability required for proper mitotic spindle formation and, consequently, cell division.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization at the Colchicine Binding Site

Derivatives of the indole scaffold have been shown to be potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[5][6][7][8][9] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to a cascade of cellular consequences including cell cycle arrest in the G2/M phase and the induction of apoptosis.[3][4] The 4-chloro and 6-methoxy substitutions on the indole ring are anticipated to play a significant role in optimizing interactions within this binding pocket.[2]

Logical Relationship: From Tubulin Inhibition to Apoptosis

Caption: Pathway from tubulin binding to apoptotic cell death.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is still emerging, general principles for indole-based tubulin inhibitors can guide derivative design:

-

C3 Position: Substitution at the C3 position of the indole ring with an aryl group is often crucial for potent activity.

-

Methoxy Groups: The presence of methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety, is a common feature of potent colchicine site inhibitors, suggesting the 6-methoxy group of the core scaffold is a favorable feature.

-

Halogenation: Halogen substitution, such as the 4-chloro group, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[3]

Key Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay provides direct evidence of a compound's ability to inhibit tubulin polymerization.

-

Principle: This method relies on the fluorescence enhancement of a reporter dye, such as DAPI, upon binding to polymerized microtubules.[10] In its unbound state in solution, the dye's fluorescence is low. As tubulin polymerizes into microtubules, the dye incorporates into these structures, leading to a significant increase in fluorescence intensity, which can be monitored over time.

-

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound test derivative in DMSO.

-

Reconstitute lyophilized, high-purity porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a concentration of 10 mg/mL. Keep on ice.

-

Prepare a reaction buffer containing general tubulin buffer, 1 mM GTP, 10% glycerol (to promote polymerization), and a fluorescent reporter dye like DAPI.

-

-

Assay Setup:

-

In a 96-well, clear-bottom plate, add the reaction buffer to each well.

-

Add serial dilutions of the test compound or vehicle control (DMSO) to the respective wells. Include positive controls: Paclitaxel (a microtubule stabilizer) and Vinblastine or Nocodazole (microtubule destabilizers).

-

-

Initiation and Measurement:

-

Dilute the cold tubulin stock to the final desired concentration (e.g., 2 mg/mL) in the reaction buffer.

-

Initiate the polymerization by adding the diluted tubulin solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em ~355/460 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Calculate the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Determine the IC₅₀ value (the concentration at which the polymerization rate is inhibited by 50%) by plotting the percentage of inhibition against the compound concentration.

-

-

-

Causality and Self-Validation:

-

GTP is essential: Tubulin polymerization is a GTP-dependent process. Reactions lacking GTP serve as a negative control, ensuring that any observed fluorescence increase is due to bona fide polymerization.

-

Temperature dependence: The reaction is performed at 37°C to promote polymerization and stopped on ice, as low temperatures favor depolymerization. This temperature control validates the enzymatic nature of the process.

-

Positive Controls: The inclusion of known stabilizers (e.g., paclitaxel, which will show a faster and higher fluorescence signal) and destabilizers (e.g., nocodazole, which will show a suppressed signal) validates that the assay system is responsive and working correctly.

-

Secondary Oncology Targets: Expanding the Therapeutic Window

Beyond tubulin, the this compound scaffold holds promise for inhibiting other key enzymes implicated in cancer progression.

Kinase Inhibition: Targeting c-Met

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. Several indole and quinoline-based compounds have been identified as potent c-Met inhibitors.

-

Mechanism of Action: These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the c-Met kinase domain and preventing the autophosphorylation required for its activation. This blockade shuts down downstream pro-survival signaling pathways like PI3K/Akt and RAS/MAPK.

Experimental Workflow: c-Met Inhibition

Caption: A typical workflow for validating a c-Met inhibitor.

-

Key Experimental Protocol: c-Met Kinase Assay (ADP-Glo™)

-

Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12][13][14][15] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[15]

-

Methodology:

-

Kinase Reaction:

-

In a 96-well plate, add recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the this compound test derivative at various concentrations in a kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes.

-

-

Signal Measurement:

-

Measure the luminescence using a plate reader.

-

-

-

Causality and Self-Validation:

-

No-enzyme and no-ATP controls are critical to establish the baseline signal and ensure that the signal is dependent on both enzyme activity and ATP.

-

A known c-Met inhibitor (e.g., Crizotinib) should be used as a positive control to validate the assay's ability to detect inhibition.

-

The luminescent signal is directly proportional to ADP concentration, providing a robust and quantitative measure of kinase inhibition.

-

-

Topoisomerase I Inhibition

Topoisomerase I (Top1) is another critical enzyme in DNA replication and transcription, making it an attractive target for anticancer drugs. Some quinoline derivatives, structurally related to indoles, have shown Top1 inhibitory activity.

-

Mechanism of Action: Top1 inhibitors act by trapping the enzyme-DNA covalent complex, which is a transient intermediate in the catalytic cycle of the enzyme. This leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

-

Key Experimental Protocol: Topoisomerase I DNA Relaxation Assay

-

Principle: This assay measures the ability of Top1 to relax supercoiled plasmid DNA.[16][17][18] Supercoiled and relaxed DNA isoforms have different electrophoretic mobilities in an agarose gel. An effective Top1 inhibitor will prevent the relaxation of the supercoiled DNA.[17]

-

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Top1 assay buffer, and the this compound test derivative at various concentrations.

-

Add human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a positive control with a known inhibitor like Camptothecin.

-

-

Incubation:

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

In the absence of an inhibitor, the supercoiled DNA will be converted to relaxed DNA. An effective inhibitor will show a dose-dependent preservation of the supercoiled DNA band.

-

-

-

Causality and Self-Validation:

-

The "no enzyme" control confirms the initial state of the plasmid DNA as supercoiled.

-

The "no inhibitor" control demonstrates the catalytic activity of the Top1 enzyme.

-

The positive control (Camptothecin) validates the assay's sensitivity to known inhibitors.

-

-

Exploring New Frontiers: Neurodegeneration and Inflammation

The indole scaffold is also prevalent in compounds targeting central nervous system disorders and inflammatory conditions.

Neuroprotective Potential: Inhibition of Beta-Amyloid Aggregation

The aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. The development of small molecules that can inhibit this process is a major therapeutic goal.

-

Key Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5][6][19][20] This assay monitors the kinetics of Aβ fibrillization in the presence and absence of potential inhibitors.[5][6]

-

Methodology:

-

Preparation of Aβ: Prepare a stock solution of synthetic Aβ₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in a buffer to obtain a monomeric solution.

-

Assay Setup: In a 96-well plate, combine the Aβ₄₂ solution with a buffer containing Thioflavin T and the this compound test derivative at various concentrations.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (Ex/Em ~450/485 nm) at regular intervals.

-

Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of Aβ aggregation.

-

-

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous chronic inflammatory diseases. Indole derivatives have been shown to modulate NF-κB signaling.[21]

-

Key Experimental Protocol: NF-κB Nuclear Translocation Assay

-

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes.[22][23][24][25] This assay quantifies the nuclear translocation of NF-κB using immunofluorescence microscopy.[24][25]

-

Methodology:

-

Cell Culture and Treatment:

-

Plate suitable cells (e.g., HeLa or RAW264.7 macrophages) in a 96-well imaging plate.

-

Pre-treat the cells with various concentrations of the this compound test derivative for a defined period.

-

Stimulate the cells with an NF-κB activator like TNF-α for 30 minutes.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against an NF-κB subunit (e.g., p65).

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst or DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the nuclear stain.

-

Quantify the fluorescence intensity of the NF-κB antibody in both compartments.

-

Calculate the ratio or difference of nuclear to cytoplasmic fluorescence as a measure of translocation.

-

-

-

Causality and Self-Validation:

-

Unstimulated cells serve as a negative control, showing primarily cytoplasmic NF-κB staining.

-

Cells stimulated with TNF-α in the absence of an inhibitor serve as a positive control, demonstrating robust nuclear translocation.

-

A known NF-κB inhibitor (e.g., an IKK inhibitor) can be used to validate the assay's responsiveness.

-

-

Quantitative Data Summary

The following table summarizes representative cytotoxicity data for various indole derivatives, highlighting their potential as anticancer agents. It is important to note that direct data for this compound derivatives is limited, and these values serve as a benchmark for future studies.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based TMP analogue | T47D (Breast Cancer) | 0.04 ± 0.06 | [2] |

| 6-heterocyclyl-1H-indole | MCF-7 (Breast Cancer) | 0.0045 ± 0.001 | [2] |

| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole | COLO 205 (Colon Cancer) | 0.52 ± 0.035 | [4] |

| trans-[PtCl₂(5ClL)₂] (5-chloro-7-azaindole derivative) | A2780cis (Ovarian Cancer) | 4.96 ± 0.49 | [4] |

| 4-methoxy-substituted khellactone | HEPG-2 (Liver Carcinoma) | 6.1 - 9.2 | [26] |

| 2,3-indolo-betulinic acid derivative (BA3) | B164A5 (Melanoma) | 8.11 | [26] |

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing literature strongly supports the exploration of its derivatives as potent anticancer agents, primarily through the inhibition of tubulin polymerization. The detailed protocols provided herein offer a robust framework for validating this primary mechanism of action. Furthermore, the preliminary evidence for activity against kinases, topoisomerases, and pathways involved in neurodegeneration and inflammation suggests a broader therapeutic potential that warrants further investigation. Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in the assays described in this guide to establish a clear structure-activity relationship and identify lead candidates for further preclinical development.

References

-

Indole derivatives targeting colchicine binding site as potential anticancer agents. Archiv der Pharmazie. (2023). Available at: [Link]

-

New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Available at: [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. (2022). Available at: [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. (2008). Available at: [Link]

-

Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual. (2012). Available at: [Link]

-

ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid. (2019). Available at: [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2020). Available at: [Link]

-

Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. YouTube. (2021). Available at: [Link]

-

Topoisomerase Assays. Current Protocols in Pharmacology. (2013). Available at: [Link]

-

The mechanism of type IA topoisomerases. Proceedings of the National Academy of Sciences. (2003). Available at: [Link]

-

MET Kinase Assay. ResearchGate. (n.d.). Available at: [Link]

-

Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. (2017). Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening. (2016). Available at: [Link]

-

Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. (2019). Available at: [Link]

-

Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. (2019). Available at: [Link]

-

Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future Medicinal Chemistry. (2021). Available at: [Link]

-

Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. (2010). Available at: [Link]

-

Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences. (2020). Available at: [Link]

-

Mechanism of Type IA Topoisomerases. International Journal of Molecular Sciences. (2020). Available at: [Link]

-

Schematic representation of NF-kB nuclear translocation assay. ResearchGate. (n.d.). Available at: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening. (2016). Available at: [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. (n.d.). Available at: [Link]

-

Figure 6: [Nuclear Factor κB Translocation in...]. Assay Guidance Manual. (2012). Available at: [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.. (n.d.). Available at: [Link]

-

Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Enzymology. (2013). Available at: [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. (2022). Available at: [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. (2013). Available at: [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International Journal of Molecular Sciences. (2015). Available at: [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences. (2021). Available at: [Link]

-

Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention. (2016). Available at: [Link]

-

Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation. Molecules. (2024). Available at: [Link]

Sources

- 1. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 6. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. tandfonline.com [tandfonline.com]

- 20. youtube.com [youtube.com]

- 21. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Figure 6: [Nuclear Factor κB Translocation in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The Dual-Pronged Neuropharmacology of Methoxyindoles: A Technical Guide to Their Mechanism of Action

Introduction: Beyond Melatonin's Shadow

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a plethora of neuroactive compounds. Among these, the methoxyindole class has emerged as a particularly fascinating and therapeutically relevant group. While intrinsically linked to the chronobiotic hormone melatonin (N-acetyl-5-methoxytryptamine), the pharmacological landscape of methoxyindoles extends far beyond simple melatonergic agonism. This guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse actions of methoxyindoles, with a particular focus on their dual engagement of melatonergic and serotonergic systems. We will dissect the intricate signaling cascades, from receptor binding to downstream cellular responses, and provide the experimental frameworks necessary for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of compounds.

Core Tenet: A Symphony of Two Receptor Systems

The defining characteristic of many therapeutically significant methoxyindoles, exemplified by the antidepressant agomelatine, is their ability to act as agonists at melatonin receptors (MT1 and MT2) while simultaneously antagonizing the serotonin 2C (5-HT2C) receptor.[1][2][3][4][5] This dual-action profile is not a mere coincidence of promiscuous binding but rather a synergistic interplay that produces a unique and clinically advantageous neuropharmacological effect.

Melatonin Receptor Agonism: The Chronobiotic Anchor

The MT1 and MT2 receptors, both members of the G-protein coupled receptor (GPCR) superfamily, are primarily coupled to inhibitory G-proteins of the Gαi/o family.[2][6] Activation of these receptors by methoxyindole agonists initiates a cascade of intracellular events aimed at regulating circadian rhythms and promoting sleep.[1][7]

-

Inhibition of Adenylyl Cyclase: The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and neuronal firing rates.

-

Modulation of Ion Channels: MT1 receptor activation has also been shown to modulate the activity of potassium and calcium ion channels, further influencing neuronal excitability.[2]

The net effect of melatonin receptor agonism is a resynchronization of the internal biological clock, which is often disrupted in mood disorders.[1][4][9]

Serotonin 5-HT2C Receptor Antagonism: The Monoaminergic Release Valve

The 5-HT2C receptor, another GPCR, is constitutively active and primarily couples to Gαq/11 proteins.[3][7] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Methoxyindoles like agomelatine act as neutral antagonists at the 5-HT2C receptor.[1][3] This is a crucial distinction from inverse agonists, as neutral antagonists block the action of the endogenous agonist (serotonin) without suppressing the receptor's basal activity. The 5-HT2C receptor exerts a tonic inhibitory control over the release of dopamine and norepinephrine in the frontal cortex. By antagonizing this receptor, methoxyindoles effectively "release the brake" on the secretion of these key monoamines, contributing to their antidepressant and anxiolytic effects.[1][7]

The Plot Twist: Receptor Heterodimerization and Signaling Crosstalk

The interaction between the melatonergic and serotonergic systems is further nuanced by the formation of receptor heterodimers. Growing evidence suggests that MT1/MT2 and MT2/5-HT2C receptors can form functional complexes, creating novel pharmacological entities with unique signaling properties.[2][7][9]

-

MT1/MT2 Heterodimers: The formation of MT1/MT2 heterodimers can alter G-protein coupling preference, with some studies suggesting a bias towards Gq activation over Gi in the heterodimeric state.[2][10] This can lead to the activation of the PLC pathway in addition to the canonical adenylyl cyclase inhibition.

-

MT2/5-HT2C Heterodimers: The interaction between MT2 and 5-HT2C receptors is particularly intriguing. Melatonin-induced activation of the MT2 protomer within the heterodimer can transactivate the 5-HT2C-dependent Gq signaling pathway.[2][7] This suggests a mechanism whereby a melatonergic agonist can indirectly influence serotonergic signaling pathways, highlighting a sophisticated level of integration between these two systems. Agomelatine has been shown to target these MT2/5-HT2C heteromers, suggesting this interaction may be crucial for its therapeutic effects.[2][9]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex signaling networks involved, the following diagrams, generated using Graphviz, illustrate the key pathways.

Data Presentation: A Quantitative Look at Methoxyindole Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of selected methoxyindoles at human melatonin and serotonin receptors. This data provides a quantitative basis for understanding their structure-activity relationships.

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | 5-HT2C Ki (nM) | MT1 EC50 (nM) | MT2 EC50 (nM) | 5-HT2C IC50 (nM) |

| Melatonin | 0.1 - 0.5 | 0.1 - 0.8 | >10,000 | 0.2 - 1.0 | 0.3 - 1.5 | N/A |

| Agomelatine | 0.1 | 0.12 | 631 | 0.26 | 0.44 | 2,700 |

| Ramelteon | 0.014 | 0.112 | >10,000 | 0.027 | 0.098 | N/A |

| Tasimelteon | 0.3 - 0.7 | 0.1 - 0.4 | >1,000 | 0.4 - 1.2 | 0.2 - 0.8 | N/A |

Note: Values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols: Validating the Mechanism

The following protocols provide a framework for the experimental validation of the mechanisms of action described above.

Radioligand Binding Assay for Melatonin Receptors

This protocol determines the binding affinity (Ki) of a test compound for MT1 and MT2 receptors.

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors

-

2-[¹²⁵I]iodomelatonin (radioligand)

-

Test methoxyindole compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Non-specific binding control (e.g., 10 µM melatonin)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test methoxyindole compound.

-

In a 96-well plate, combine the cell membranes, 2-[¹²⁵I]iodomelatonin (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][11][12][13]

cAMP Assay for Gαi/o and Gαs Coupled Receptors

This protocol measures the effect of a methoxyindole on intracellular cAMP levels, indicating its functional activity at Gαi/o-coupled (e.g., MT1/MT2) or Gαs-coupled receptors.

Materials:

-

Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)

-

Test methoxyindole compound

-

Forskolin (an adenylyl cyclase activator, for Gαi/o assays)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Cell culture medium and reagents

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

For Gαi/o-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.

-

Add serial dilutions of the test methoxyindole compound to the wells.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

For agonists at Gαi/o-coupled receptors, a dose-dependent decrease in cAMP will be observed. For antagonists, a reversal of an agonist-induced decrease in cAMP will be seen.

-

Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).[14][15][16][17][18]

ERK Phosphorylation Assay

This protocol assesses the activation of the ERK/MAPK pathway, a common downstream signaling event for many GPCRs.

Materials:

-

Cells expressing the target receptor

-

Test methoxyindole compound

-

Serum-free cell culture medium

-

Lysis buffer

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK

-

Detection system (e.g., Western blotting, In-Cell Western, or ELISA-based kits)

Procedure:

-

Seed cells in a multi-well plate and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of the test methoxyindole for a short period (typically 5-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Measure the levels of p-ERK and total ERK in the lysates using your chosen detection method.

-

Normalize the p-ERK signal to the total ERK signal to account for differences in cell number.

-

An increase in the p-ERK/total ERK ratio indicates activation of the pathway.

-

Plot the normalized p-ERK signal against the logarithm of the test compound concentration to determine the EC50.[19][20][21][22][23]

Conclusion: A Bright Future for Methoxyindoles

The intricate mechanism of action of methoxyindoles, characterized by a synergistic interplay between melatonergic and serotonergic systems, offers a compelling rationale for their therapeutic efficacy in a range of neurological and psychiatric disorders. Their ability to modulate not only circadian rhythms but also key monoaminergic pathways provides a multi-faceted approach to treating complex conditions like major depressive disorder. The ongoing exploration of receptor heterodimerization and biased agonism will undoubtedly unveil further layers of complexity and open new avenues for the design of next-generation methoxyindole-based therapeutics with enhanced efficacy and improved side-effect profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this promising class of neuropharmacological agents.

References

-

Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved January 12, 2026, from [Link]

-

Kamal, M., Gbahou, F., Guillaume, J. L., Daulat, A., Benleulmi-Chaachoua, A., M'Kadmi, C., ... & Jockers, R. (2015). Convergence of melatonin and serotonin (5-HT) signaling at MT2/5-HT2C receptor heteromers. The Journal of biological chemistry, 290(18), 11591–11603. [Link]

-

Jockers, R., Maurice, P., & Maurice, T. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British journal of pharmacology, 175(16), 3231–3240. [Link]

-

Jockers, R., Delagrange, P., & Spadoni, G. (2018). Melatonin Receptor Signaling: Impact of Receptor Oligomerization on Receptor Function. International review of cell and molecular biology, 338, 1–25. [Link]

-

cAMP Hunter™ eXpress GPCR Assay. (n.d.). Retrieved January 12, 2026, from [Link]

-

Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Retrieved January 12, 2026, from [Link]

-

González-Maeso, J., Ang, R. L., Yuen, T., Chan, P., Weisstaub, N. V., López-Giménez, J. F., ... & Sealfon, S. C. (2007). Identification of a serotonin/glutamate receptor complex implicated in psychosis. Nature, 448(7149), 93–97. [Link]

-

Liu, C., Li, J., Zhang, Y., & Zhou, J. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International journal of molecular sciences, 24(6), 5585. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 12, 2026, from [Link]

-

Tenn, C., & Niles, L. (1991). A novel and sensitive radioreceptor assay for serum melatonin levels. Life sciences, 49(25), 1895–1900. [Link]

-

Schulze, J., Neuhaus, J., & Schöneberg, T. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101783. [Link]

-

ERK Phosphorylation Assay Kit | ABIN1019677. (n.d.). Retrieved January 12, 2026, from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 12, 2026, from [Link]

-

Spadoni, G., Bedini, A., & Rivara, S. (2024). Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. Chemical biology & drug design, 103(1), e14392. [Link]

-

Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. The Journal of pharmacology and experimental therapeutics, 306(3), 954–964. [Link]

-

Legros, C., Devavry, S., Caignard, S., Tessier, C., Delagrange, P., Ouvry, C., ... & Nosjean, O. (2011). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 162(8), 1820–1833. [Link]

- Luttrell, L. M., & Lefkowitz, R. J. (2002). The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals. Journal of cell science, 115(Pt 3), 455–465.

-

de Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature reviews. Drug discovery, 9(8), 628–642. [Link]

-

Millan, M. J., Rauly-Lestienne, I., & Cussac, D. (2014). Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties. British journal of pharmacology, 171(15), 3604–3620. [Link]

-

Maurice, P., Daulat, A., Tissot, M., M'Kadmi, C., Dam, J., & Jockers, R. (2015). Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins. The Journal of biological chemistry, 290(48), 28736–28747. [Link]

-

Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved January 12, 2026, from [Link]

-